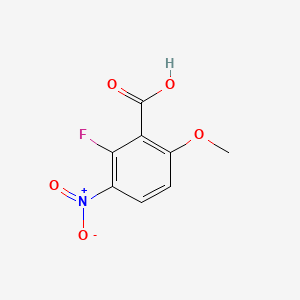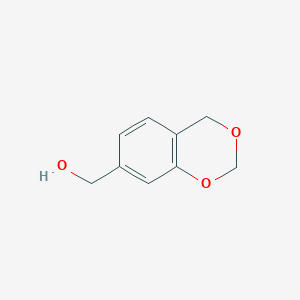
4H-1,3-Benzodioxin-7-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzodioxin-7-ylmethanol is an organic compound with the molecular formula C9H10O3. It is a derivative of benzodioxin, characterized by the presence of a methanol group attached to the benzodioxin ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-7-ylmethanol typically involves the reaction of salicylic acid with acetylenic esters. This reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature, leading to the formation of the desired benzodioxin derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzodioxin-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of benzodioxin-7-carboxylic acid.
Reduction: Formation of benzodioxin-7-ylmethanol.
Substitution: Formation of various substituted benzodioxin derivatives.
Aplicaciones Científicas De Investigación
4H-1,3-Benzodioxin-7-ylmethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzodioxin-7-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Benzodioxin: The parent compound without the methanol group.
Benzodioxin-7-carboxylic acid: An oxidized derivative of 4H-1,3-Benzodioxin-7-ylmethanol.
Benzodioxin-7-ylmethanol derivatives: Various substituted derivatives with different functional groups.
Uniqueness
This compound is unique due to the presence of the methanol group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used as a precursor for the synthesis of more complex molecules and materials .
Propiedades
Número CAS |
499771-06-1 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
4H-1,3-benzodioxin-7-ylmethanol |
InChI |
InChI=1S/C9H10O3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,10H,4-6H2 |
Clave InChI |
LFIBAAVBULGYJD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)CO)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



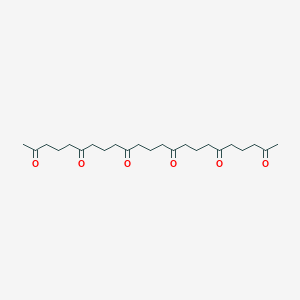
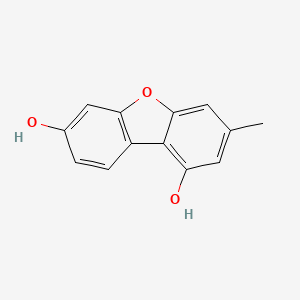
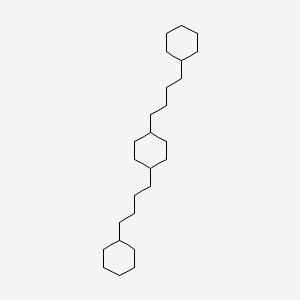
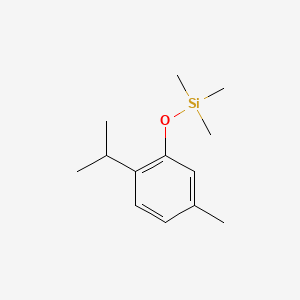
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
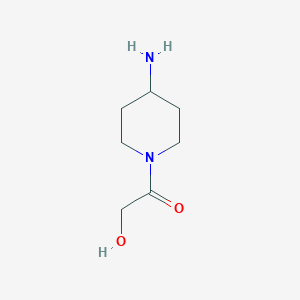
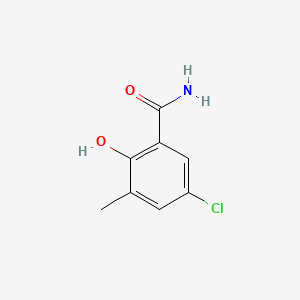
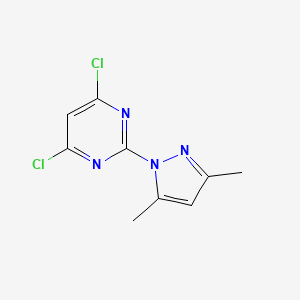
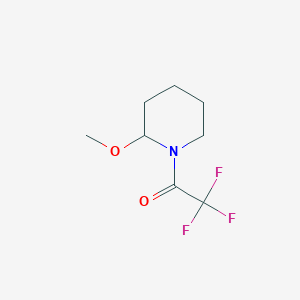
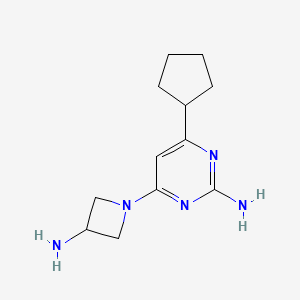
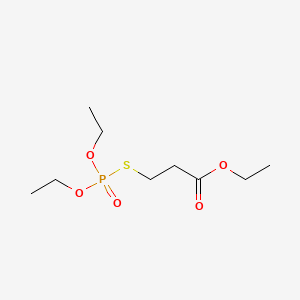
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
